Cas no 2580180-65-8 (Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate)

Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate is a chiral ester derivative featuring both a piperidin-4-yl and a methylamino functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework is particularly valuable for the development of bioactive compounds, including potential CNS-active agents, due to the presence of the piperidine moiety, which is common in many pharmacologically relevant molecules. The ester group enhances reactivity, facilitating further derivatization, while the methylamino substitution offers opportunities for selective modifications. This compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducible synthetic outcomes.
Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate structure
2580180-65-8 structure
Product Name:Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate
CAS No:2580180-65-8
MF:C9H18N2O2
MW:186.251422405243
CID:5660268
PubChem ID:165886361
Update Time:2025-08-03

Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-27718835
    • 2580180-65-8
    • methyl 2-(methylamino)-2-(piperidin-4-yl)acetate
    • Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate
    • Inchi: 1S/C9H18N2O2/c1-10-8(9(12)13-2)7-3-5-11-6-4-7/h7-8,10-11H,3-6H2,1-2H3
    • InChI Key: FQFUWSQHRUCVCN-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1CCNCC1)NC)=O

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50.4Ų

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Additional information on Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate

Exploring Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate (CAS No. 2580180-65-8): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate (CAS No. 2580180-65-8) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its piperidine and methylamino functional groups, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The molecular structure of Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate features a piperidin-4-yl moiety, which is a common scaffold in bioactive molecules. This structural motif is often associated with enhanced blood-brain barrier (BBB) permeability, making it a valuable component in the design of neurologically active compounds. Recent studies have highlighted its role in modulating neurotransmitter receptors, sparking interest in its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic perspective, the ester group in Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate offers reactivity that can be leveraged for further derivatization. Chemists frequently employ this compound as a building block for constructing more complex molecules, particularly those targeting G-protein-coupled receptors (GPCRs). Its compatibility with amide coupling reactions and reductive amination protocols further enhances its appeal in medicinal chemistry.

In the context of current research trends, Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate aligns with the growing demand for small-molecule modulators of protein-protein interactions. Its chiral center and hydrogen-bonding capabilities make it a promising candidate for fragment-based drug discovery. Additionally, its lipophilic efficiency (LipE) profile has been a topic of discussion in optimizing drug-like properties for preclinical candidates.

The compound's relevance extends to the field of computational chemistry, where it is often used as a model system for studying molecular docking and binding affinity predictions. With the rise of AI-driven drug design, researchers are increasingly incorporating Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate into virtual screening libraries to identify novel pharmacophores. This approach has proven valuable in accelerating hit-to-lead optimization processes.

Quality control and analytical characterization of Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the compound's purity and structural integrity, which are critical for reproducible research outcomes. The availability of high-quality batches (CAS No. 2580180-65-8) from reputable suppliers has facilitated its widespread adoption in academic and industrial laboratories.

Looking ahead, the potential applications of Methyl 2-(methylamino)-2-(piperidin-4-yl)acetate continue to expand. Its incorporation into combinatorial chemistry libraries and use in structure-activity relationship (SAR) studies demonstrate its enduring value in chemical research. As the scientific community seeks to address unmet medical needs, this compound remains a key player in the development of next-generation therapeutics with improved target selectivity and pharmacokinetic profiles.

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